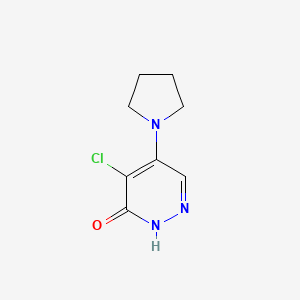

4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-chloro-4-pyrrolidin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQXAJVJQMYVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)NN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one typically involves the reaction of a pyridazine derivative with a chlorinating agent and a pyrrolidine. Common reagents might include phosphorus oxychloride (POCl3) for chlorination and pyrrolidine for the substitution reaction. The reaction conditions often involve heating and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, especially at the pyrrolidine ring.

Reduction: Reduction reactions could target the pyridazine ring, potentially converting it to a dihydropyridazine.

Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various substituted pyridazines or pyrrolidines.

Scientific Research Applications

Medicinal Chemistry Applications

1. GPR119 Agonism:

Research indicates that compounds similar to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one may act as agonists for G-protein-coupled receptor 119 (GPR119). This receptor plays a significant role in glucose metabolism and insulin secretion, making it a target for type 2 diabetes treatment. Agonists of GPR119 have been shown to stimulate glucose-dependent insulin release and promote incretin secretion, which could lead to new therapeutic strategies for managing diabetes .

2. Histamine H3 Receptor Modulation:

Another area of interest is the modulation of histamine H3 receptors, which are involved in various neurological functions. Compounds with structural similarities to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one have been studied for their potential as inverse agonists at these receptors, which could lead to advancements in treating cognitive disorders and other neurological conditions .

3. Anticancer Activity:

Preliminary studies suggest that pyridazine derivatives exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. Further exploration into the structure-activity relationship of compounds like 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one could yield promising results for cancer therapeutics.

Case Studies

Case Study 1: GPR119 Agonist Development

A study focused on developing selective GPR119 agonists demonstrated that modifications to the pyridazine core can enhance receptor affinity and efficacy. In vivo models showed significant improvements in glucose tolerance and insulin sensitivity when treated with optimized compounds derived from this class .

Case Study 2: Histamine H3 Receptor Inverse Agonism

Research on histamine H3 receptor inverse agonists highlighted the importance of structural modifications in enhancing selectivity and potency. Compounds similar to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one were tested, showing promising results in animal models for cognitive enhancement without significant side effects .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Hydroxyl or hydroxymethyl groups on the piperidine ring (e.g., in and ) improve aqueous solubility via hydrogen bonding.

Methyl or trifluoromethyl groups (e.g., ) enhance metabolic stability and target affinity.

Biological Activity: The pyrrolidine derivative is associated with kinase inhibition , while norflurazon’s trifluoromethylphenyl group confers herbicidal properties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

4-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazine core, characterized by the presence of a chlorine atom at position four and a pyrrolidine moiety at position five. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one is with a molecular weight of approximately 201.64 g/mol. Its structural features contribute to its biological activity, as shown in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃O |

| Molecular Weight | 201.64 g/mol |

| IUPAC Name | 5-chloro-4-pyrrolidin-1-yl-pyridazin-3(2H)-one |

| CAS Number | 4734-23-0 |

Synthesis

The synthesis of 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one typically involves:

- Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with diketones.

- Chlorination : Introduction of the chlorine atom using chlorinating agents like phosphorus oxychloride.

- Pyrrolidine Substitution : Nucleophilic substitution where the chlorine atom is replaced by the pyrrolidine group under basic conditions.

Biological Activity

Research indicates that 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, particularly against various strains of bacteria. It has been tested for its Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, demonstrating effective antibacterial activity.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strongly active |

| Escherichia coli | 0.025 | Active |

The presence of halogen substituents is believed to enhance the bioactivity of such compounds, as evidenced in comparative studies with similar structures.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit specific cancer cell lines by interfering with key metabolic pathways or promoting apoptosis.

Enzyme Inhibition

Mechanistic studies indicate that 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one may act as an enzyme inhibitor by binding to the active sites of various enzymes involved in disease pathways. This characteristic makes it a candidate for further development as a therapeutic agent.

Case Studies

A notable study examined the effects of this compound on Trypanosoma brucei, the causative agent of African sleeping sickness. The research highlighted that derivatives similar to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one exhibited promising enzyme inhibition activities, suggesting potential applications in treating parasitic infections.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one, each exhibiting unique biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one | Morpholine instead of pyrrolidine | Anticancer |

| 4-Chloro-5-(piperidinyl)pyridazin-3(2H)-one | Piperidine ring | Antimicrobial |

| 2-(1,3-benzothiazol-2-yl)-4-chloro... | Benzothiazole addition | Enhanced antimicrobial |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of a 4,5-dichloropyridazinone precursor with pyrrolidine. Key steps include refluxing in aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution. Optimization involves monitoring reaction time (e.g., 10–12 hours) and temperature (80–90°C) to maximize yield while minimizing side reactions like over-alkylation .

- Data Example : A related pyridazinone derivative achieved a 36.7% yield under similar conditions, with purity confirmed via column chromatography (petroleum ether/ethyl acetate, 3:2) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substitution patterns and pyrrolidine integration.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .

Q. What are the primary biological or pharmacological targets associated with this scaffold?

- Findings : Pyridazinone derivatives are explored as α₁-adrenoceptor antagonists (for hypertension/prostate disorders) and G protein-coupled receptor (GPCR) modulators. For example, a structurally similar compound demonstrated potent α₁-adrenoceptor blockade with IC₅₀ values in the nanomolar range .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations or hydrogen-bonding networks?

- Methodology : SC-XRD refinement using programs like SHELXL resolves ambiguities in bond lengths, angles, and intermolecular interactions. For instance, hydrogen bonds (e.g., N–H···O) in the crystal lattice stabilize 1D chain structures, which can explain solubility or stability differences .

- Case Study : Two crystallographically independent molecules in a pyridazinone derivative exhibited divergent pyrrolidine ring orientations (13.28° vs. 23.34° dihedral angles), underscoring the need for dynamic conformational analysis .

Q. What strategies mitigate synthetic challenges such as low yields or byproduct formation?

- Solutions :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive amines during substitution.

- Catalysis : Transition-metal catalysts (e.g., Pd) for selective cross-coupling.

- Purification : Gradient elution in HPLC to separate regioisomers (e.g., 4-chloro vs. 5-chloro derivatives) .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- SAR Insights :

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring enhances α₁-adrenoceptor affinity due to reduced steric hindrance.

- Chlorine Position : 4-Chloro substitution is critical for receptor binding, as 5-chloro analogs show reduced potency .

Q. What computational methods predict the compound’s pharmacokinetic properties or target interactions?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.